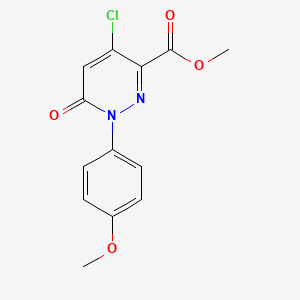

Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Description

Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS: 1188435-80-4) is a pyridazine derivative with a molecular formula of C₁₃H₁₁ClN₂O₄ and a molecular weight of 294.70 g/mol . It features a chlorinated pyridazine core substituted with a 4-methoxyphenyl group at position 1 and a methyl ester at position 3.

Properties

IUPAC Name |

methyl 4-chloro-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4/c1-19-9-5-3-8(4-6-9)16-11(17)7-10(14)12(15-16)13(18)20-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZMOXYNBKXBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (commonly referred to as Methyl pyridazinecarboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₁ClN₂O₄

- Molecular Weight : 264.67 g/mol

- Melting Point : 140–142 °C

- CAS Number : 338395-95-2

The biological activity of Methyl pyridazinecarboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy and chloro groups in its structure enhances its lipophilicity, which may facilitate cellular membrane penetration.

Antimicrobial Activity

Research has shown that Methyl pyridazinecarboxylate exhibits antimicrobial properties against a range of bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

Recent studies have indicated that Methyl pyridazinecarboxylate may possess anticancer properties. In vitro assays revealed that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In animal models, administration of Methyl pyridazinecarboxylate resulted in a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains found that Methyl pyridazinecarboxylate showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial activity.

-

Anticancer Activity :

- In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.

-

Anti-inflammatory Study :

- An animal model study demonstrated that treatment with Methyl pyridazinecarboxylate reduced paw edema significantly compared to the control group, supporting its anti-inflammatory potential.

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar pyridazine structures have demonstrated significant inhibition of cell proliferation in human cancer models, suggesting that this compound may exhibit similar biological activity.

Enzyme Inhibition Studies

The compound's structure suggests potential interactions with key enzymes involved in cancer metabolism. Preliminary research indicates that derivatives of pyridazine compounds can inhibit enzymes such as topoisomerases and kinases, which are critical for cancer cell growth and survival. Investigating the specific enzyme targets of this compound could provide insights into its mechanism of action.

Synthesis of Novel Therapeutics

The synthesis pathways for this compound allow for further derivatization, enabling the design of novel therapeutics with enhanced efficacy and reduced side effects. Researchers are exploring various synthetic routes to optimize yield and purity while maintaining biological activity. This flexibility in synthesis makes it a valuable scaffold for developing new drug candidates.

Case Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, derivatives based on pyridazine structures were synthesized and tested against several cancer cell lines, including breast and colon cancer cells. The findings indicated that certain modifications led to increased cytotoxicity, suggesting that this compound could serve as a lead compound for further development into more potent anticancer agents .

Case Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of pyridazine derivatives with specific enzymes involved in cancer progression. The results showed that these compounds could effectively inhibit the activity of certain kinases associated with tumor growth. This supports the hypothesis that this compound may possess similar inhibitory properties .

Potential Future Directions

The ongoing research into this compound suggests several promising avenues:

- Further Biological Testing : Comprehensive in vitro and in vivo studies to evaluate its efficacy and safety profile.

- Structural Modifications : Exploring various derivatives to enhance pharmacological properties.

- Mechanistic Studies : Detailed investigations into its mechanisms of action at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Substituents

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 1188435-80-4 | C₁₃H₁₁ClN₂O₄ | 294.70 | 4-Cl, 1-(4-OCH₃-phenyl), 3-COOCH₃ |

| Methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate | 121582-55-6 | C₁₃H₁₀F₃N₂O₄ | 324.23* | 4-OH, 1-(3-CF₃-phenyl), 3-COOCH₃ |

| 4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile | 320419-35-0 | C₁₂H₈ClN₃O | 245.66 | 4-Cl, 1-(4-CH₃-phenyl), 3-CN |

| Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate | Not provided | C₁₃H₁₁ClFN₂O₄ | 308.69* | 4-Cl, 1-(4-F-phenyl), 3-COOCH₂CH₃ |

| Methyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate | 339018-13-2 | C₁₄H₁₁FN₃O₃ | 288.26 | 5-CN, 4-CH₃, 1-(4-F-phenyl), 3-COOCH₃ |

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs featuring 3-trifluoromethylphenyl (electron-withdrawing, ) or 4-fluorophenyl (moderately electron-withdrawing, ) groups.

- Ester vs. Carbonitrile : Replacing the methyl ester (target) with a carbonitrile group () reduces molecular weight and increases polarity, which may affect solubility and pharmacokinetics .

- Chloro vs. Hydroxy Substituents : The hydroxyl group in ’s compound introduces hydrogen-bonding capability, unlike the chloro group in the target, which may enhance interactions with biological targets .

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, pyridazine derivatives are often synthesized using nucleophilic substitution or coupling reactions. Optimization involves controlling temperature (e.g., 60–80°C for cyclization), solvent selection (DMF or THF for polar intermediates), and catalysts (e.g., Pd for cross-coupling). Purity is enhanced via recrystallization or column chromatography .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H/¹³C for substituent positions), Mass Spectrometry (MS) (to confirm molecular ion peaks and fragmentation patterns), and Infrared Spectroscopy (IR) (to identify carbonyl and aromatic C-H stretches). For crystallographic validation, X-ray diffraction with software like SHELXL refines the structure .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional conformations. For visualization, ORTEP-3 or WinGX generates thermal ellipsoid models. Key metrics include R-factor (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Modify the 4-chloro or 4-methoxyphenyl groups to assess electronic effects on bioactivity.

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or pathogens (e.g., Fusarium oxysporum) to correlate substituents with efficacy .

- SAR Data Table :

| Derivative Substituent | Bioactivity (IC₅₀, μM) | Notes |

|---|---|---|

| 4-Fluorophenyl (vs. 4-MeO) | 12.5 ± 1.2 | Enhanced antifungal activity |

| Ethyl ester (vs. methyl) | >50 | Reduced solubility in aqueous media |

| Pyridinylsulfanyl modification | 8.7 ± 0.9 | Improved receptor binding |

Q. How can contradictory biological activity data be resolved across studies?

- Methodological Answer :

- Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation times).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify variables like solvent polarity or impurity interference.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate discrepancies .

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C.

- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds.

- Light Sensitivity : Conduct accelerated aging under UV/visible light with LC-MS to track photodegradants .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.